What is the chemical structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
What is the chemical structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will elucidate its chemical structure, outline its core physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a valuable building block for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical, actionable protocols.
Part 1: Introduction to the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in a wide range of non-covalent interactions with biological targets. The incorporation of a carboxylic acid at the 5-position and a methyl group at the 4-position, as seen in the title compound, provides critical handles for molecular elaboration and modulation of pharmacokinetic properties. The 2-position substituent, in this case, the saturated oxan-3-yl ring, introduces a three-dimensional character and potential chirality, which can be pivotal for achieving selective target engagement. Therefore, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid represents a synthetically accessible and highly versatile starting point for the exploration of new chemical space.
Part 2: Physicochemical Properties and Structural Elucidation
The precise identity and properties of a compound are foundational to its application. This section details the known identifiers and structural features of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.
Key Compound Identifiers
A summary of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1410694-99-3 | [1][2] |
| Molecular Formula | C10H13NO3S | [2] |
| Molecular Weight | 227.28 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2CCOCC2 | [1] |
Structural Breakdown
The molecule's structure can be deconstructed into three primary components, each contributing to its overall chemical personality:
-
4-Methyl-1,3-thiazole-5-carboxylic acid Core : This is the central aromatic heterocycle. The electron-withdrawing carboxylic acid at C5 and the electron-donating methyl group at C4 modulate the reactivity of the thiazole ring. The carboxylic acid also serves as a key site for forming salts or amide derivatives to improve solubility or engage in hydrogen bonding.
-
Oxan-3-yl Substituent : Also known as a tetrahydropyran-3-yl group, this saturated six-membered oxygen-containing ring is attached at the C2 position of the thiazole. Its presence increases the compound's sp3 character, moving it away from the "flatland" of purely aromatic molecules, which is often beneficial for achieving target specificity and improving metabolic stability. The attachment at the 3-position introduces a chiral center.
-
Functional Groups : The primary functional groups are the carboxylic acid (-COOH) and the thiazole ring itself, which contains imine (-C=N-) and thioether (-S-) functionalities.
Chemical Structure Visualization
The following diagram illustrates the 2D chemical structure of the title compound.
Caption: 2D structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.
Part 3: Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient method for constructing the thiazole core.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the thiazole ring at its most synthetically accessible bonds. The Hantzsch synthesis disconnects the C-S and C=N bonds, leading back to a thioamide and an α-halocarbonyl compound.
-
Hydrolysis : The target carboxylic acid can be formed via the hydrolysis of a corresponding ester, such as an ethyl ester. This is a standard final step that avoids potential side reactions with the acidic proton during the core ring formation.
-
Hantzsch Disconnection : The thiazole ring itself is disconnected into two key synthons:
-
Oxane-3-carbothioamide : This component provides the C2 atom and its oxanyl substituent, the nitrogen atom (N1), and the sulfur atom.
-
Ethyl 2-chloroacetoacetate : This α-halo-β-ketoester provides the C4-C5 fragment, including the methyl group and the ester precursor to the carboxylic acid.
-
Proposed Forward Synthesis
The proposed synthesis is a three-step process starting from commercially available materials.
Caption: Proposed synthetic workflow for the target molecule.
-
Causality behind Experimental Choices :
-
Step 1 : The conversion of an amide to a thioamide is reliably achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally cleaner reactions. Toluene is a suitable high-boiling solvent for this transformation.
-
Step 2 : The Hantzsch condensation is typically performed in a protic solvent like ethanol, which facilitates the reaction cascade of condensation, cyclization, and dehydration to form the aromatic thiazole ring. Refluxing provides the necessary activation energy.
-
Step 3 : Saponification (base-mediated hydrolysis) of the ethyl ester is a standard and high-yielding reaction. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final carboxylic acid product, which often precipitates from the aqueous solution.
-
Part 4: Potential Applications and Research Directions
Thiazole-containing compounds are actively investigated for a wide range of therapeutic applications. Based on its structure, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid can be considered a valuable scaffold for several research areas.
-
Medicinal Chemistry : Structurally related thiazoles have demonstrated antimicrobial and antifungal properties.[3][4] The title compound could serve as a starting point for developing new anti-infective agents. The carboxylic acid can be converted to a variety of amides or esters to generate a library of analogs for structure-activity relationship (SAR) studies.
-
Synthetic Building Block : The molecule is an excellent intermediate for creating more complex chemical entities.[5][6][7] The carboxylic acid is a versatile functional group that can participate in various coupling reactions (e.g., amide bond formation, Curtius rearrangement) to link the thiazole core to other pharmacophores.
-
Agrochemicals : The thiazole ring is also present in some commercial fungicides and herbicides. The unique combination of substituents in this molecule could be explored for potential applications in crop protection.
Part 5: Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Step 1: Synthesis of Oxane-3-carbothioamide
-
To a stirred solution of oxane-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.
Step 2: Synthesis of Ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate
-
Dissolve oxane-3-carbothioamide (1.0 eq) in absolute ethanol (15 mL/g).
-
Add ethyl 2-chloroacetoacetate (1.05 eq) to the solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography (hexane/ethyl acetate gradient).
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the mixture to 0 °C in an ice bath and slowly acidify with 1N HCl until the pH is approximately 3-4.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.
Protocol 2: Characterization and Validation
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic signals for the methyl group (singlet, ~2.5 ppm), the protons on the oxane ring, and the absence of the ethyl ester signals from the intermediate.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance) : The spectrum will confirm the number of unique carbon atoms, including the characteristic shifts for the thiazole ring carbons and the carbonyl carbon of the carboxylic acid (~160-170 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This will confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 228.07 or [M-H]⁻ at m/z 226.05. The liquid chromatography trace will determine the purity of the sample.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : The spectrum should display a broad O-H stretch characteristic of a carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
Part 6: Conclusion
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold in drug discovery and as a versatile synthetic intermediate. Its structure combines the medicinally relevant thiazole core with a three-dimensional oxane substituent and a highly functional carboxylic acid handle. The proposed synthetic route, based on the robust Hantzsch thiazole synthesis, offers an efficient and scalable method for its preparation. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Ma, S., et al. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
-
NextSDS. (n.d.). 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Sources
- 1. 1410694-99-3|4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. evitachem.com [evitachem.com]
- 4. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 5. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
